Lapidin

Description

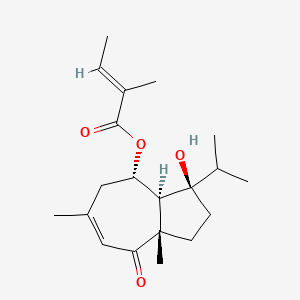

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7+/t15-,17+,19+,20+/m0/s1 |

InChI Key |

YMWBTMBPEHUMBA-FAKHFBMMSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C |

Synonyms |

lapidin |

Origin of Product |

United States |

Isolation and Characterization of Lapidin from Biological Sources

Plant Sources and Cultivation Methodologies of Lapidin-Producing Species

The primary sources of this compound identified to date belong to the genus Ferula, a group of perennial herbaceous plants. Successful isolation of this compound is contingent on the proper cultivation and harvesting of these species.

Ferula linkii Webb as a Source Organism

Ferula linkii Webb, a striking perennial, is recognized as a source of this compound. Cultivation of this species requires conditions that mimic its native habitat. Generally, species of the Ferula genus, including F. linkii, thrive in well-drained soils. They exhibit a preference for full sun exposure, needing at least six hours of direct sunlight daily for optimal growth. The ideal soil pH for most Ferula species ranges from 6 to 7.

Propagation of Ferula linkii can be achieved through seed sowing. For successful germination, it is recommended to sow seeds in a well-draining medium and maintain temperatures between 20-25°C. Consistent moisture is crucial during the initial stages, but care should be taken to avoid waterlogging, which can lead to root rot. Once the seedlings have developed true leaves, they can be carefully transplanted to their permanent location.

Ferula lapidosa Eug.Korov. as an Alternative Source

Ferula lapidosa Eug.Korov. stands as another significant biological source for the isolation of this compound. Similar to F. linkii, the cultivation of F. lapidosa is best approached by replicating its natural growing conditions. This species also prefers full sun and well-drained soil to flourish.

Propagation of Ferula lapidosa is primarily achieved through seeds. The seeds can be sown in a suitable growing medium, and with adequate light and warmth, germination can be expected. The young plants should be protected from cold and excessive moisture. Harvesting of the plant material, typically the roots for sesquiterpenoid extraction, is a critical step. For perennial Ferula species, it often takes several years of growth before the roots accumulate a significant concentration of secondary metabolites like this compound.

Interactive Table: General Cultivation Parameters for this compound-Producing Ferula Species

| Parameter | Recommended Condition | Notes |

| Soil Type | Well-drained | Tolerant of various soil types, but drainage is critical to prevent root rot. |

| Sunlight | Full sun | A minimum of 6 hours of direct sunlight per day is recommended. |

| Soil pH | 6-7 | Neutral to slightly acidic soil is generally preferred. |

| Watering | Sparingly once established | Drought-tolerant; overwatering should be avoided. |

| Propagation | Seed sowing, division, cuttings | Seed sowing is a common method. |

Extraction and Purification Techniques for this compound Isolation

The extraction of this compound from the plant matrix is a crucial first step in its isolation. Maceration is a commonly employed technique for extracting sesquiterpenoids from the roots of Ferula species. This process involves soaking the powdered plant material in a selected solvent for an extended period, typically with agitation, to allow for the dissolution of the target compounds.

The choice of solvent is critical and is based on the polarity of this compound. Dichloromethane (B109758) is a frequently used solvent for the extraction of sesquiterpene coumarins from Ferula species. The powdered roots are macerated in dichloromethane at room temperature. Following maceration, the mixture is filtered to separate the liquid extract from the solid plant residue. The resulting extract, containing a mixture of phytochemicals including this compound, is then concentrated under reduced pressure to yield a crude extract.

Initial purification of the crude extract is often necessary to remove highly polar and non-polar impurities. This can be achieved through liquid-liquid partitioning or by using solid-phase extraction (SPE) cartridges.

Advanced Chromatographic Separation Methods for this compound Enrichment

To achieve a high degree of purity, the crude or partially purified this compound extract is subjected to advanced chromatographic techniques. Column chromatography is a fundamental method used for the separation of compounds from a mixture. For the purification of sesquiterpenoids from Ferula extracts, silica (B1680970) gel is a commonly used stationary phase. The crude extract is loaded onto the top of a silica gel column, and a mobile phase, a solvent or a mixture of solvents, is passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated and collected in fractions.

For further enrichment and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A common approach for the separation of sesquiterpene lactones involves using a reversed-phase C18 column. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. A Diode Array Detector (DAD) can be used for the detection and quantification of the separated compounds based on their UV absorbance. The selection of the appropriate column, mobile phase composition, and gradient program is crucial for achieving optimal separation of this compound from other closely related compounds in the extract.

Interactive Table: Overview of Chromatographic Techniques for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| Column Chromatography | Silica gel | Hexane-Ethyl Acetate gradient | Initial separation and fractionation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Acetonitrile-Water gradient | High-resolution separation and purification of this compound. |

Chemical Structure and Stereochemical Investigations of Lapidin

Structural Elucidation Methodologies for Lapidin

The determination of this compound's chemical structure has relied on a combination of spectroscopic techniques and elemental analysis. bioline.org.brresearchgate.net These methods provide complementary information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. researchgate.netscilit.comhumic-substances.orgmeihonglab.com Analysis of ¹H NMR spectra reveals the different types of protons, their chemical environments (indicated by chemical shifts, δ), and their connectivity to neighboring protons (indicated by coupling constants, J). researchgate.netscilit.com ¹³C NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. researchgate.netscilit.comhumic-substances.orgmeihonglab.com

While specific, detailed ¹H and ¹³C NMR data for this compound (such as comprehensive peak assignments and coupling constants) were not extensively available in the search results, the literature indicates that these techniques are fundamental to its structural characterization. Studies on related compounds and the general application of NMR in natural product chemistry highlight its importance in determining the number and type of protons and carbons, identifying functional groups (e.g., hydroxyl, carbonyl, alkene), and establishing the connectivity between different parts of the molecule through techniques like COSY, HSQC, and HMBC. researchgate.netscilit.com

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. ajol.infojournalagent.comresearchgate.net Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. ajol.infojournalagent.comresearchgate.net

For this compound, FTIR analysis would provide evidence for the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O, likely from the ester and ketone functionalities), and carbon-carbon double bonds (C=C). ajol.inforsc.org While specific FTIR data for this compound were not detailed in the search results, the application of FTIR in the characterization of natural products and related sesquiterpenes is well-established. ajol.infojournalagent.comrsc.org For example, studies on related compounds show characteristic C=O stretching frequencies around 1600-1800 cm⁻¹ and O-H stretching frequencies in the region of 3200-3600 cm⁻¹. ajol.inforsc.org

Mass Spectrometry (MS) in this compound Molecular Structure Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which can help in piecing together the molecular structure. massbank.eumassbank.euinteresjournals.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govmassbank.eumassbank.euzenodo.org

For this compound, mass spectrometry confirms its molecular weight of approximately 334.4 g/mol and its molecular formula C₂₀H₃₀O₄. nih.govmedkoo.com Analysis of fragmentation patterns in the mass spectrum can provide clues about the substructures present in the molecule. massbank.eumassbank.eu For instance, LC-MS data for this compound show precursor adducts like [M+H]⁺ and [M+Na]⁺, with various fragment ions observed at different m/z values, which are indicative of the breakdown of the molecule under ionization conditions. nih.govmassbank.eumassbank.eu

Elemental Analysis in this compound Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure compound. medkoo.combioline.org.brresearchgate.nethodoodo.com This analysis provides empirical data that can be used to confirm the molecular formula determined by high-resolution mass spectrometry. medkoo.combioline.org.brresearchgate.nethodoodo.com

For this compound, elemental analysis is reported to confirm its composition, aligning with the molecular formula C₂₀H₃₀O₄. medkoo.comhodoodo.com Reported elemental percentages for this compound are approximately: Carbon (C), 71.82%; Hydrogen (H), 9.04%; and Oxygen (O), 19.13%. medkoo.comhodoodo.com These values are consistent with the calculated elemental composition based on the molecular formula.

Stereochemical Assignment and Absolute Configuration of this compound

The stereochemistry of a molecule refers to the spatial arrangement of its atoms. For chiral molecules like this compound, determining the stereochemical assignment and absolute configuration is essential for a complete structural description. washington.edupharmacy180.com The absolute configuration, often designated using the R/S system, specifies the precise three-dimensional arrangement of substituents around a chiral center. washington.edupharmacy180.com

This compound possesses multiple chiral centers due to its complex bicyclic structure and the presence of substituents. The absolute configuration of this compound has been suggested based on chemical transformations and spectral characteristics. epa.gov The reported IUPAC name for this compound includes stereochemical descriptors: [(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate. nih.gov Another reported IUPAC name gives slightly different stereochemistry for the butenoate moiety: (3R,3aS,4S,8aS)-3-Hydroxy-3-isopropyl-6,8a-dimethyl-8-oxo-1,2,3,3a,4,5,8,8a-octahydro-4-azulenyl (2Z)-2-methyl-2-butenoate. medkoo.comhodoodo.com The (E) or (Z) designation for the double bond in the ester side chain indicates the stereochemistry around that bond. The (3R, 3aS, 4S, 8aS) descriptors indicate the absolute configuration at specific chiral centers within the bicyclic core structure. nih.govmedkoo.comhodoodo.com Optical rotation data, such as [α]D²⁰ +166° (c 1.5; chloroform), are also used in conjunction with spectroscopic and chemical methods to confirm the absolute configuration. pharmacy180.comepa.gov

Bicyclic Sesquiterpene Framework Analysis of this compound

This compound is classified as a bicyclic sesquiterpene. medkoo.comhodoodo.comthieme-connect.com Sesquiterpenes are a class of terpenes composed of fifteen carbon atoms, typically derived from the assembly of three isoprene (B109036) units. ctdbase.orgresearchgate.net Bicyclic sesquiterpenes feature two fused rings within their structure. researchgate.net

The core structure of this compound is based on a bicyclic azulene (B44059) framework, specifically a substituted octahydroazulene system. nih.gov Azulene is an organic compound and an isomer of naphthalene, but with a distinctive blue color and different chemical properties due to its non-alternant hydrocarbon structure consisting of fused five- and seven-membered rings. The bicyclic framework of this compound incorporates a five-membered ring fused to a seven-membered ring, characteristic of the azulene skeleton, albeit in a reduced (octahydro) and highly substituted form. nih.gov The presence of methyl groups, a hydroxyl group, an isopropyl group, a ketone carbonyl, and an ester linkage further defines the specific bicyclic sesquiterpene structure of this compound. nih.gov The bicyclo[5.3.0]decane system is a common core in some sesquiterpenes, which corresponds to the octahydroazulene framework found in this compound. nih.gov

Identification of this compound as an Ester of Lapidol and Angelic Acid

This compound, a chemical compound with the molecular formula C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol , has been identified as an ester derived from a novel carotane alcohol, designated as lapidol, and angelic acid. nih.govepa.gov This identification was based on comprehensive chemical transformations and spectral characteristics analysis. epa.govresearchgate.net this compound was initially isolated from the roots of Ferula lapidosa Eug. Korov. epa.govresearchgate.net It presents as a crystalline solid with a melting point of 80-81°C when recrystallized from hexane. epa.govresearchgate.net The compound exhibits a specific optical rotation of [α]D²⁰ +166° (c 1.5; chloroform). epa.govresearchgate.net

Angelic acid, a component of this compound, is a monocarboxylic unsaturated organic acid predominantly found in plants of the Apiaceae family. wikipedia.org It is the cis isomer of 2-methyl-2-butenoic acid. wikipedia.org

Detailed research findings regarding the structure and stereochemistry of this compound have been published, providing insights into its absolute configuration. epa.gov The structural elucidation relied on analyzing the products of chemical reactions and interpreting various spectral data. epa.govresearchgate.net

Biosynthesis and Metabolic Pathways of Lapidin

Proposed Biosynthetic Pathway of Lapidin within the Terpenoid Class

The biosynthesis of this compound is believed to follow the general pathway established for sesquiterpenoids, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways mdpi.comnih.govnih.govresearchgate.netnih.govneliti.com. These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.comnih.govnih.govresearchgate.netneliti.com.

The proposed biosynthetic route to this compound, a daucane-type sesquiterpene coumarin (B35378), can be conceptualized in the following key stages:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed sequentially to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is the entry point for the biosynthesis of all sesquiterpenes nih.govnih.gov.

Cyclization to Daucane Skeleton: FPP undergoes a series of cyclization reactions catalyzed by a specific terpene synthase. For daucane-type sesquiterpenes like this compound, this process is intricate and likely involves the formation of a cationic intermediate that directs the carbon skeleton into the characteristic bicyclic daucane framework mdpi.comnih.gov. The biosynthesis of daucane sesquiterpenes follows a distinct pathway compared to other sesquiterpene types like germacranes or eudesmanes nih.gov.

Hydroxylation and Esterification: Following the formation of the daucane skeleton, a series of oxidative modifications, such as hydroxylations, are carried out by cytochrome P450 monooxygenases. These modifications provide functional groups for subsequent esterification with an aromatic acid moiety.

Coupling with the Coumarin Moiety: A crucial step is the attachment of the sesquiterpenoid daucane unit to a coumarin precursor. While the exact mechanism for this compound is not explicitly detailed in the literature, it is hypothesized to involve an ester linkage.

The table below outlines the proposed key intermediates in the biosynthetic pathway of this compound.

| Intermediate | Description | Key Biosynthetic Step |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Five-carbon precursors from the MVA or MEP pathway. | Primary metabolism. |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon intermediate formed from the condensation of IPP and DMAPP. | Head-to-tail condensation. |

| Daucane Cation | A hypothetical carbocation intermediate that leads to the daucane skeleton. | Cyclization of FPP. |

| Hydroxylated Daucane Intermediate | The daucane skeleton with hydroxyl groups at specific positions. | Oxidation by P450 enzymes. |

| This compound | The final sesquiterpene coumarin with the daucane moiety esterified to a coumarin-related acid. | Esterification/Coupling. |

Enzyme Systems Involved in this compound Biosynthesis in Ferula Species

The biosynthesis of this compound in Ferula species is orchestrated by several classes of enzymes. While the specific enzymes for this compound have not been isolated and characterized, based on the biosynthesis of other sesquiterpene coumarins, the following enzyme systems are proposed to be involved nih.govuea.ac.ukfrontiersin.org:

Terpene Synthases (Cyclases): These enzymes are critical in converting the linear FPP into the cyclic daucane skeleton. The specific terpene synthase determines the initial carbocation formation and the subsequent cascade of cyclizations and rearrangements uea.ac.uk.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for the extensive oxidative modifications of the initial terpene skeleton. In this compound biosynthesis, CYPs are likely involved in the hydroxylation of the daucane ring system, creating the necessary functional groups for esterification nih.govnih.gov.

Acyltransferases/Esterases: These enzymes would be responsible for the final step of this compound formation, catalyzing the esterification of the hydroxylated daucane sesquiterpene with a coumarin-derived acid.

The following table summarizes the putative enzyme classes and their roles in this compound biosynthesis.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) |

| Farnesyl Pyrophosphate Synthase (FPPS) | Synthesis of the sesquiterpene precursor FPP. | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) |

| Daucane Synthase (a Terpene Cyclase) | Cyclization of FPP to form the daucane carbon skeleton. | Farnesyl Pyrophosphate (FPP) | Daucane intermediate |

| Cytochrome P450 Monooxygenases | Hydroxylation of the daucane skeleton. | Daucane intermediate, O2, NADPH | Hydroxylated daucane intermediate |

| Acyltransferase | Esterification of the hydroxylated daucane with a coumarin-derived acid. | Hydroxylated daucane intermediate, Coumarin-CoA thioester | This compound |

Precursor Incorporation Studies in this compound Formation

Precursor incorporation studies are a powerful tool to elucidate biosynthetic pathways. This methodology involves feeding isotopically labeled precursors to the organism or tissue that produces the compound of interest and then tracking the incorporation of the label into the final product.

While specific precursor incorporation studies for this compound have not been reported, the general approach would involve the administration of labeled compounds such as:

[¹³C]- or [¹⁴C]-labeled mevalonic acid: To confirm the involvement of the MVA pathway.

[¹³C]- or [¹⁴C]-labeled glucose or pyruvate: To trace the flow of carbon from primary metabolism into the terpenoid backbone.

Deuterium-labeled precursors: To study the stereochemistry of enzymatic reactions.

Following the incubation period with the labeled precursor, this compound would be extracted, purified, and analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

The hypothetical results from such a study are illustrated in the table below, assuming the MVA pathway is the primary route.

| Labeled Precursor Administered | Expected Observation in this compound | Interpretation |

| [2-¹³C]-Mevalonic Acid | Incorporation of ¹³C at specific, predictable positions within the daucane skeleton of this compound. | Confirms the MVA pathway origin of the isoprene (B109036) units and helps to map their assembly into the sesquiterpene structure. |

| [¹⁴C]-Phenylalanine | Incorporation of ¹⁴C into the coumarin moiety of this compound. | Phenylalanine is a known precursor to coumarins via the shikimate pathway, confirming the origin of this part of the molecule. |

| [¹⁸O]-Water (H₂¹⁸O) | Incorporation of ¹⁸O into the hydroxyl groups of this compound. | Indicates that the oxygen atoms in the hydroxyl groups are derived from water during hydroxylation reactions catalyzed by cytochrome P450 enzymes. |

These studies, though not yet performed for this compound, would be instrumental in confirming the proposed biosynthetic pathway and providing a deeper understanding of the formation of this complex natural product.

Chemical Synthesis and Derivatization of Lapidin and Analogues

Total Synthesis Approaches for Lapatinib

The total synthesis of Lapatinib, a complex molecule featuring a 4-anilinoquinazoline (B1210976) core, has been approached through various convergent strategies. A common synthetic route involves the preparation of the quinazoline (B50416) core and the aniline (B41778) side chain separately, followed by their coupling in the final steps.

One of the key intermediates in many synthetic pathways is 4-chloro-6-nitroquinazoline. This intermediate is typically synthesized from 2-amino-5-nitrobenzonitrile (B98050) through a cyclization reaction with formamide. The nitro group is then reduced to an amine, which is subsequently acylated or alkylated to introduce the desired side chain at the 6-position.

The aniline portion of the molecule, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), is prepared through a multi-step sequence. This often begins with the nitration of a substituted benzene (B151609) ring, followed by etherification to introduce the 3-fluorobenzyloxy moiety and subsequent reduction of the nitro group to yield the aniline.

The final key step in the total synthesis is the nucleophilic aromatic substitution reaction between the 4-chloroquinazoline (B184009) intermediate and the synthesized aniline derivative. This reaction is typically carried out in the presence of a base and a suitable solvent to afford Lapatinib.

A notable total synthesis was reported that utilized a Stille coupling for the formation of a key acyclic precursor, demonstrating the versatility of modern cross-coupling reactions in the assembly of complex drug molecules nih.gov.

Semisynthesis of Lapatinib Derivatives from Natural Precursors

While Lapatinib itself is a synthetic molecule, the principles of semisynthesis, which involve the modification of naturally occurring compounds, are widely applied in the broader field of medicinal chemistry to generate novel drug candidates nih.gov. In the context of Lapatinib, while direct semisynthesis from a natural precursor is not the primary route, the vast library of natural products provides a rich source of scaffolds and functional groups that can inspire the design of new Lapatinib analogues.

For instance, the core structures of many natural product alkaloids and flavonoids bear resemblance to the heterocyclic systems present in Lapatinib. These natural scaffolds can be isolated and chemically modified to introduce the key pharmacophoric features of Lapatinib, such as the anilinoquinazoline (B1252766) moiety. This approach can lead to the discovery of novel derivatives with unique pharmacological properties.

The value of semisynthetic analogues lies in their ability to retain the complex and stereochemically diverse scaffolds provided by nature, which can be challenging to replicate through total synthesis nih.gov.

Design and Synthesis of Novel Lapatinib Analogues and Structural Mimetics

The quest for improved efficacy, better selectivity, and the ability to overcome drug resistance has driven the design and synthesis of a multitude of novel Lapatinib analogues and structural mimetics. These efforts often focus on modifying specific regions of the Lapatinib scaffold.

Modifications to the Quinazoline Core: Researchers have explored the replacement of the quinazoline ring with other heterocyclic systems such as pyridopyrimidines, pyrazolopyrimidines, and purines. The goal of these modifications is to alter the molecule's interaction with the ATP-binding pocket of the target kinases and potentially improve its selectivity profile.

Alterations to the Aniline Moiety: The 3-chloro-4-(3-fluorobenzyloxy)aniline portion of Lapatinib is crucial for its binding affinity. Modifications in this region have included the introduction of different substituents on the aniline ring and the replacement of the fluorobenzyloxy group with other functionalities. For example, novel Lapatinib derivatives possessing a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety have demonstrated outstanding inhibitory activity against both EGFR and HER2 mdpi.com.

Synthesis of Peptide Mimetics: Another innovative approach involves the design of peptide mimetics that mimic the binding of Lapatinib to its target proteins. These mimetics aim to replicate the key interactions of the parent molecule while offering potential advantages in terms of synthetic accessibility and pharmacokinetic properties nih.govresearchgate.netresearchgate.net. For instance, a series of novel peptidomimetic analogues were prepared containing various cyclic groups to mimic the arginine pharmacophore, showing some binding affinity at melanocortin receptors nih.gov.

The synthesis of these novel analogues often employs modern synthetic methodologies, including solid-phase synthesis for peptide derivatives and various cross-coupling reactions for the construction of complex heterocyclic systems mdpi.com.

Structure-Activity Relationship (SAR) Studies of Lapatinib Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Lapatinib and its derivatives influences their biological activity. These studies provide crucial insights that guide the design of more potent and selective inhibitors.

Key SAR Findings for Lapatinib Analogues:

The 4-Anilinoquinazoline Scaffold: This core structure is essential for the inhibitory activity of Lapatinib, as it mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds within the kinase domain.

Substituents on the Aniline Ring: The presence and position of substituents on the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety significantly impact potency. The 3-chloro group is thought to enhance binding by occupying a hydrophobic pocket, while the 4-ether linkage provides an optimal vector for the solubilizing side chain.

Systematic SAR studies have led to the discovery of derivatives with improved pharmacological properties. For example, the introduction of an N-methylhomopiperazine tail in certain analogues was found to improve solubility nih.gov. Conversely, some modifications, such as the replacement of a piperazine (B1678402) with an N-methylpiperazine tail in a specific pseudoring analogue, resulted in a complete loss of activity, highlighting the sensitivity of the structure-activity relationship nih.gov.

The table below summarizes the impact of various structural modifications on the activity of Lapatinib derivatives, as gleaned from several SAR studies.

| Structural Modification | Region of Molecule | Effect on Activity | Reference |

| Replacement of quinazoline with other heterocycles | Core Scaffold | Variable; can alter selectivity | N/A |

| Introduction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline | Aniline Moiety | Increased inhibitory activity | mdpi.com |

| Replacement of piperazine with N-methylhomopiperazine | Side Chain | Improved solubility | nih.gov |

| Replacement of N-methylhomopiperazine with N-methylpiperazine | Side Chain | Loss of activity in some analogues | nih.gov |

| Methylation of the R1 position | Headgroup | Severe bioactivity after 1h | nih.gov |

These SAR studies, often complemented by computational modeling and molecular dynamics simulations, provide a rational basis for the design of the next generation of EGFR/HER2 inhibitors with enhanced therapeutic potential mdpi.com.

Mechanistic Investigations of Lapidin at the Molecular and Cellular Levels

Molecular Targets and Receptor Interactions of Lapidin

Studies on this compound's molecular targets and receptor interactions are ongoing. While some research has focused on related sesquiterpenes and their interactions with receptors, specific detailed data on this compound's direct binding to particular molecular targets or receptors is less extensively documented in the provided search results.

However, it is known that the chemical structure of a compound influences its ability to interact with receptors, including the 3D structure of the receptor and the properties of amino acid residues at the binding site youtube.com. Molecular size and shape also play a role in fitting into a receptor's binding site youtube.com.

One study investigating the influence of plant terpenoids on membrane permeability included this compound. This study categorized complex esters of sesquiterpene alcohols with aliphatic acids, such as this compound and lapiferin, as not possessing ionophoric properties researchgate.netrsc.orgresearchgate.net. This contrasts with other sesquiterpene esters with aromatic acid substituents, like ferutinin (B81), which demonstrated the ability to increase cation permeability of lipid bilayers and mitochondria researchgate.netrsc.orgresearchgate.net. This suggests that structural differences significantly impact the interaction with and modulation of membrane components.

Another area of investigation for related compounds has been estrogenic activity, where molecular modeling and QSAR analysis have been used to explore the relationship between structure and activity researchgate.net. These studies highlight the importance of molecular shape, functional groups, surface polarity, and electronic parameters in determining interaction with receptors researchgate.net. While this research pertains to estrogenic activity and related terpenoids, it underscores the general principles of how molecular properties influence receptor interactions, which would also apply to this compound.

Cellular Signaling Pathway Modulation by this compound

Investigations into the cellular signaling pathways modulated by this compound are linked to its observed biological effects, particularly its anti-inflammatory properties. Inflammation involves complex signaling cascades, and compounds with anti-inflammatory activity often interfere with these pathways.

While direct evidence detailing this compound's specific modulation of signaling pathways is limited in the provided results, related research on anti-inflammatory compounds offers insights into potential mechanisms. For instance, studies on other natural compounds have shown modulation of pathways such as NF-κB and p38-MAPK signaling, which are central to inflammatory responses nih.govnih.gov. NF-κB signaling, for example, is involved in the transcription of pro-inflammatory cytokines nih.gov. Inhibition of NF-κB signaling has been shown to decrease levels of inflammatory mediators researchgate.netnih.gov.

Research on lapiferin, a compound structurally related to this compound, demonstrated suppression of the transcriptional activity and protein expression of NF-κB p65, leading to inhibition of NF-κB signaling and a decrease in pro-inflammatory cytokines researchgate.net. This suggests a potential avenue for this compound's anti-inflammatory action, although direct confirmation for this compound is needed.

Cellular signaling can also be modulated by influencing the trafficking and abundance of proteins involved in these pathways nih.gov. For example, flotillins have been shown to affect TLR4 signaling by modulating the trafficking and abundance of CD14, a protein involved in the inflammatory response to LPS nih.gov.

Effects of this compound on Cellular Processes (e.g., Ion Permeability)

The effects of this compound on cellular processes, including ion permeability, have been explored, particularly in comparison to structurally related compounds. As mentioned earlier, a study investigating the influence of plant terpenoids on the permeability of mitochondria and lipid bilayers found that this compound, unlike some other sesquiterpene esters, does not possess ionophoric properties researchgate.netrsc.orgresearchgate.net. This indicates that this compound does not facilitate the electrogenic transfer of divalent cations across membranes in the same manner as compounds like ferutinin researchgate.netrsc.orgresearchgate.net.

This finding is significant because ion permeability is a fundamental cellular process that impacts various cellular functions, including signaling, membrane potential, and cell volume. The lack of ionophoric activity for this compound suggests that its biological effects are likely mediated through mechanisms other than directly increasing the permeability of membranes to ions like Ca²⁺, which is a known property of some other terpenoids researchgate.netrsc.orgresearchgate.net.

Other cellular processes that can be influenced by external compounds include protein trafficking and localization, as well as the regulation of gene expression in response to signaling changes elifesciences.org. While specific data on this compound's effects on these processes is not detailed in the provided results, these are general areas where bioactive compounds can exert their effects.

Preclinical Pharmacological Activities of Lapidin

In Vivo Non-Human Model Studies of Lapidin

In vivo studies in non-human models have provided evidence for the antinociceptive and anti-inflammatory effects of this compound.

The antinociceptive (pain-relieving) effects of this compound have been evaluated in several rodent models. In the acetic acid-induced writhing test in mice, this compound demonstrated a significant protective effect. A dose-dependent reduction in writhing and stretching was observed, indicating its potential to alleviate visceral pain.

In the hot-plate test, another model of nociception, this compound produced a significant antinociceptive effect on jumping responses in mice. Furthermore, a dose-dependent antinociceptive effect was observed against mechanical noxious stimuli, suggesting its action on centrally mediated pain pathways.

| Nociceptive Test | Animal Model | Observed Effect of this compound |

|---|---|---|

| Acetic Acid-Induced Writhing | Mice | Significant protective effect; dose-dependent reduction in writhing and stretching. |

| Hot-Plate Test | Mice | Significant antinociceptive effect on jumping responses. |

| Mechanical Noxious Stimuli | Not Specified | Significant dose-dependent antinociceptive effect. |

This compound has been shown to possess dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation. The administration of this compound resulted in a significant inhibition of paw swelling. At higher doses, the anti-inflammatory effect of this compound was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

| Compound | Key Finding |

|---|---|

| This compound | Exhibited a dose-dependent anti-inflammatory effect. |

| This compound (higher dose) | Inhibition of paw swelling was comparable to indomethacin. |

Antipyretic Properties in Non-Human Organisms

The antipyretic potential of this compound has been evaluated in rodent models, specifically investigating its effect on fever induced by external agents. In a key study, this compound demonstrated a moderate but notable ability to reduce hyperthermia. nih.gov

Detailed Research Findings

The primary model used to assess this compound's antipyretic effects was yeast-induced hyperthermia in rats. nih.govresearchgate.net This standard preclinical model involves inducing a febrile state by administering a suspension of brewer's yeast, which elevates the core body temperature of the animals. nih.govdovepress.com

In this model, this compound was administered intraperitoneally and its effect on rectal temperature was monitored over time. The study revealed that this compound exerts a moderate antipyretic effect. nih.gov While its activity was observable, it was noted to be less pronounced than its anti-inflammatory and antinociceptive effects. nih.govresearchgate.net The results position this compound as a compound with a spectrum of activities comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs), which often possess antipyretic properties alongside their primary anti-inflammatory function. nih.gov

The table below summarizes the findings from the preclinical evaluation of this compound's antipyretic activity.

| Model | Organism | Finding | Conclusion |

| Yeast-Induced Hyperthermia | Rats | Moderate reduction in elevated body temperature. | This compound possesses antipyretic effects, though they are less pronounced than its other pharmacological activities. nih.gov |

Analytical Methodologies for Lapidin Research

Quantitative Analysis of Lapidin in Complex Matrices

Quantitative analysis of this compound in complex matrices, such as plant extracts or biological samples, presents challenges due to the presence of numerous co-eluting compounds. Effective quantitative analysis requires robust sample preparation and highly selective detection methods. While specific studies detailing the quantitative analysis of this compound in complex matrices were not extensively found, general principles for such analyses involve techniques capable of isolating the analyte from interfering substances and sensitive detection.

Methods for quantitative analysis in complex matrices often involve initial extraction steps, such as solvent extraction or solid-phase extraction (SPE), to isolate the target analyte from the matrix. uva.esepa.govnih.gov Following extraction, chromatographic techniques coupled with sensitive detectors are commonly employed for quantification. The choice of method depends on the nature of the matrix and the concentration of this compound.

Research on the quantitative analysis of other compounds in complex matrices highlights the importance of method validation to ensure accuracy, precision, and reliability. For instance, the quantitative analysis of carbamates in complex food matrices like corn, cabbage, and tomato has been achieved using UHPLC-MS, demonstrating the effectiveness of mass detection for low-level detection in challenging samples. waters.com This approach, involving simple sample preparation and selective detection, resulted in excellent recoveries and reproducibility. waters.com Similarly, the quantitative analysis of bleomycin, a cytotoxic antibiotic, in complex matrices utilized solid-phase extraction combined with HILIC-LC-MS/MS to achieve high sensitivity. nih.gov These examples underscore the need for tailored analytical strategies when quantifying compounds like this compound in complex biological or environmental samples.

Advanced Spectroscopic Techniques for this compound Characterization (e.g., Raman, UV-Vis)

Spectroscopic techniques provide valuable information about the structure and properties of this compound. UV-Vis and Raman spectroscopy are particularly useful for characterization and can also play a role in quantitative analysis.

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a distinct molecular fingerprint. frontiersin.orgwiley.com This technique involves the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered light corresponds to molecular vibrations. frontiersin.orgwiley.com Raman spectroscopy is a non-invasive technique that can be applied for material characterization, chemical sensing, and biological imaging. frontiersin.org It is particularly useful for assessing molecular structure and can be used to identify compounds and study their interactions within a sample. frontiersin.orgnih.gov While specific applications of Raman spectroscopy to this compound were not found, the technique has been used to characterize other complex organic molecules and biological samples. nih.govplos.org Surface-enhanced Raman scattering (SERS) can significantly enhance the Raman signal, which is beneficial for analyzing samples with low analyte concentrations or those in complex matrices. plos.org

Chromatographic Methods for this compound Purity Assessment and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various samples. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of organic compounds. It offers high sensitivity and selectivity, making it suitable for purity assessment and quantification. uva.es The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is crucial for achieving adequate separation of this compound from impurities or other matrix components. UV detection is commonly coupled with HPLC for detecting and quantifying analytes that absorb UV light. researchgate.netgoogle.com

For purity assessment, chromatographic methods aim to separate the target compound from any related substances or impurities. chromatographyonline.com Peak purity can be evaluated by examining the chromatographic profile and, when coupled with a spectroscopic detector like a PDA (Photodiode Array), by analyzing the UV spectra across the eluting peak. chromatographyonline.com Deviations in the spectrum across the peak can indicate co-eluting impurities. chromatographyonline.com Mass spectrometry (MS) detection coupled with chromatography (LC-MS or GC-MS) provides additional selectivity and can be used to identify and quantify impurities based on their mass-to-charge ratio. nih.govuva.esgoogle.com

Research on the purity analysis of other compounds, such as therapeutic oligonucleotides, highlights the use of orthogonal chromatographic methods like ion-pairing reversed-phase (IP-RP), anion-exchange (AEX), and hydrophilic interaction liquid chromatography (HILIC) to achieve better separation and purity assessment. quality-assistance.com IP-RP HPLC coupled with UV and MS detection has been used for the assay, identity, and impurity profiling of oligonucleotides. google.com

Quantitative analysis of this compound using chromatography involves preparing calibration curves with known concentrations of a this compound standard and comparing the peak area or height of the analyte in the sample to the calibration curve. Method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are critical for ensuring the reliability of the quantitative method. researchgate.net

Method Development and Validation for this compound Detection in Biological Samples (Non-Human)

Detecting this compound in non-human biological samples requires the development and validation of specific analytical methods tailored to the complexity of these matrices. Biological samples contain a wide variety of endogenous compounds that can interfere with the analysis of the target analyte. dhl.com

Method development typically involves optimizing sample preparation procedures to effectively extract this compound while minimizing matrix effects. This may include techniques such as liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the sample type (e.g., serum, tissue, excreta). epa.govwaters.comresearchgate.net

Following sample preparation, a sensitive and selective analytical technique is required for detection and quantification. LC-MS or LC-MS/MS are often preferred for the analysis of biological samples due to their high sensitivity and specificity, which are necessary to detect analytes at low concentrations in complex matrices. nih.govwaters.com

Method validation is a critical step to ensure that the developed method is suitable for its intended purpose. Key validation parameters for the detection of an analyte in biological samples include selectivity, sensitivity (LOD and LOQ), linearity, accuracy, precision, matrix effect, recovery, and stability. researchgate.net

While specific validated methods for this compound detection in non-human biological samples were not detailed in the search results, the principles applied to the analysis of other compounds in biological matrices are relevant. For example, validated HPLC methods have been developed for the quantification of lacidipine (B1674219) in rabbit serum, involving extraction and UV detection. researchgate.net These methods demonstrated linearity and acceptable recovery, highlighting the steps involved in developing a reliable method for a biological matrix. researchgate.net The transport of non-human animal specimens for research purposes is also subject to regulations, emphasizing the need for appropriate handling and packaging of such samples. dhl.comupenn.eduicao.intshipmercury.com

Theoretical and Computational Approaches in Lapidin Research

Quantum Chemical Calculations for Lapidin Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. These calculations can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (e.g., HOMO and LUMO energies), and electrostatic potentials. In the context of this compound research, quantum chemical calculations have been utilized to derive molecular descriptors for quantitative structure-activity relationship (QSAR) studies. A study investigating the estrogenic activity of terpenoid esters from Ferula plants, including those containing this compound, employed data derived from quantum-chemical calculations. These calculations were performed using density functional theory (DFT) at the B3LYP/6-31G(d, p) level to obtain descriptors from the three-dimensional structures of the terpenoids. Comparative analysis of the quantum-chemical data helped confirm hypotheses regarding the importance of specific structural features for activity.

Computational Prediction of this compound's Biological Activities and Mechanistic Pathways

Computational methods, particularly QSAR and other predictive modeling techniques, can be used to predict the biological activities of compounds based on their chemical structures and calculated molecular properties. As mentioned, a QSAR study that included terpenoid esters with this compound was conducted to predict estrogenic activity. This study successfully identified a significant QSAR model relating the estrogenic activity of the terpenoids to parameters such as molecular shape, number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). The model showed a reliable dependence of estrogenic activity on these parameters. Beyond QSAR, the potential exists to computationally predict mechanistic pathways. While not specific to this compound in the search results, computational techniques like molecular dynamics and reverse docking are considered valuable for revealing the mechanisms of action for Ferula sesquiterpenoids, including potential anticancer mechanisms poltekkes-malang.ac.idresearchgate.net.

Future Research Directions and Translational Potential Non Clinical

Exploration of Undiscovered Biological Activities of Lapidin

The known anti-inflammatory effects of this compound serve as a foundation for exploring a broader spectrum of bioactivities. Sesquiterpenes, as a class, are known for their diverse pharmacological properties, suggesting that this compound's potential extends beyond its currently documented effects. Future research should systematically investigate other potential activities.

Antimicrobial and Antiviral Activity : Many sesquiterpenes isolated from Ferula species exhibit antimicrobial properties. Specifically, daucane sesquiterpenes from Ferula hermonis have demonstrated potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as against Mycobacterium species. nih.gov It is therefore plausible that this compound may possess similar antibacterial capabilities. Screening this compound against a panel of pathogenic bacteria and viruses could reveal previously unknown antimicrobial activities.

Antitumor and Cytotoxic Potential : Daucane sesquiterpenes have also been noted for their antiproliferative and proapoptotic activity against human tumor cells. dntb.gov.ua Investigations into this compound's effect on various cancer cell lines are warranted. Such studies could explore its ability to induce apoptosis, inhibit cell cycle progression, or interfere with cancer cell signaling pathways, establishing any potential as a cytotoxic research compound.

Antioxidant and Neuroprotective Effects : Other daucane sesquiterpenes have been identified as having significant radical scavenging activity. nih.gov Furthermore, recent studies on related daucane compounds from Ferula communis have highlighted their potential for anti-neuroinflammatory activity and inhibition of ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases. nih.gov A thorough evaluation of this compound's antioxidant capacity and its potential to modulate pathways related to neuroinflammation and ferroptosis could open new avenues for its use in neurological research models.

Development of this compound as a Research Tool for Biological Pathways

Beyond its direct biological effects, this compound's specific chemical structure and activity make it a candidate for development as a molecular probe or research tool to elucidate complex biological pathways. A well-characterized small molecule can be invaluable for studying cellular processes.

This compound's established anti-inflammatory properties suggest it interacts with specific molecular targets within the inflammation cascade. Future research should aim to:

Identify Molecular Targets : Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound. Pinpointing its binding partners is the first step in understanding its mechanism of action.

Elucidate Mechanisms of Action : Once targets are identified, further studies can clarify how this compound modulates their function. For instance, if this compound inhibits an enzyme involved in prostaglandin (B15479496) synthesis, it could be used as a specific inhibitor to study the role of that enzyme in various physiological and pathological contexts.

Probe Cellular Signaling : Given that other daucane sesquiterpenes affect pathways like AMPK phosphorylation nih.gov, this compound could potentially be used to study metabolic signaling. Its utility as a tool would depend on its specificity and potency in modulating such pathways, allowing researchers to investigate the downstream consequences of pathway activation or inhibition in controlled experimental systems.

Investigation of Synergistic Effects of this compound with Other Research Compounds

In many biological systems, the combination of compounds can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This principle is widely applied in pharmacological research to enhance efficacy or overcome resistance. There are currently no studies on the synergistic potential of this compound.

Future non-clinical research should explore the effects of combining this compound with other bioactive compounds. For example:

Combination with other Anti-inflammatory Agents : Investigating this compound alongside other known anti-inflammatory compounds could reveal synergistic inhibition of inflammatory markers in cell culture models. This could point to interactions between different inflammatory pathways.

Potentiation of Cytotoxic Compounds : If this compound is found to have cytotoxic activity, its combination with established cytotoxic agents used in research could be explored. It might enhance the activity of another compound by modulating a complementary pathway, offering a multi-pronged approach in experimental models of cancer.

These studies would provide valuable data on the interaction of this compound with other molecules and could lead to the development of novel combination strategies for research applications.

Biotechnological Production Strategies for this compound

The isolation of this compound from its natural plant source, Ferula, is often inefficient and yields low quantities, which limits its availability for extensive research. tandfonline.com Biotechnological production offers a promising, sustainable, and scalable alternative to chemical synthesis or extraction from plants. nih.gov

Future efforts should focus on developing microbial cell factories for this compound production. Key strategies include:

Heterologous Expression in Microorganisms : The biosynthetic pathway genes for sesquiterpenes can be transferred into robust microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govacs.org This involves identifying and cloning the specific terpene synthase from Ferula responsible for producing the this compound backbone.

Metabolic Engineering : To maximize yield, the host organism's metabolism must be engineered. This typically involves upregulating the native mevalonate (B85504) (MVA) pathway to increase the supply of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). tandfonline.comnih.gov

Downregulation of Competing Pathways : To channel more FPP towards this compound synthesis, competing pathways that also use FPP, such as the sterol biosynthesis pathway, can be downregulated. nih.gov For instance, repressing the ERG9 gene in S. cerevisiae, which converts FPP to squalene, has been shown to significantly increase the production of heterologous sesquiterpenes. nih.gov

Successful implementation of these synthetic biology and metabolic engineering strategies could lead to a reliable and cost-effective supply of this compound for research purposes. tandfonline.com

Comparative Studies of this compound with Other Ferula Sesquiterpenes

The genus Ferula is a rich source of structurally diverse sesquiterpenes, with the daucane skeleton being one of the most common types. nih.gov A comparative analysis of this compound with other prominent Ferula sesquiterpenes would provide valuable structure-activity relationship (SAR) insights and contextualize its biological profile.

Key compounds for comparison include Ferutinin (B81), Lapiferin, and Teferin, which are also found in Ferula species. nih.gov Research should focus on comparing these compounds based on:

Structural Differences : Although they may share the same core skeleton, differences in their ester side chains and stereochemistry can lead to significant variations in biological activity.

Biological Activity Profiles : A side-by-side comparison of their effects in standardized assays (e.g., anti-inflammatory, cytotoxic, phytoestrogenic) would highlight the unique properties of this compound. For example, Ferutinin is known for its potent phytoestrogenic and ionophoric activities, which may differ significantly from this compound's primary effects. nih.gov

Mechanisms of Action : Elucidating and comparing the molecular mechanisms of these related compounds could reveal how subtle structural changes influence their interaction with biological targets.

This comparative approach would not only better define this compound's unique characteristics but also guide the future design of semi-synthetic analogs with enhanced potency or novel activities for research use.

Table 1: Comparative Profile of this compound and Other Selected Ferula Sesquiterpenes

| Compound | Sesquiterpene Type | Notable Reported Activities | Primary Source Species (Genus Ferula) |

|---|---|---|---|

| This compound | Daucane-type Sesquiterpene Ester | Anti-inflammatory, Antinociceptive, Antipyretic | F. lapidosa, F. ovina |

| Ferutinin | Daucane-type Sesquiterpene Ester | Phytoestrogenic, Ionophoric, Cytotoxic (dose-dependent) | F. communis, F. ovina, F. hermonis |

| Lapiferin | Sesquiterpene Derivative | Cytotoxic | F. communis |

| Teferin | Daucane-type Sesquiterpene Ester | Antimicrobial | F. communis, F. hermonis |

Q & A

Basic: What methodological frameworks are recommended for formulating research questions on Lapidin's taxonomic contributions?

Answer:

To structure research questions on taxonomic contributions (e.g., species described by this compound), use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : Micronectidae species in Borneo (Chen et al., 2015).

- Intervention : Morphological vs. molecular analysis.

- Comparison : Historical vs. contemporary taxonomic criteria.

- Outcome : Validation of species described by this compound.

FINER criteria ensure the question addresses gaps in Heteroptera systematics while maintaining ethical data collection practices. Always ground questions in existing literature reviews, such as Chen et al. (2015), which critiques this compound’s work on Micronectidae .

Basic: How to design a reproducible experimental protocol for studying this compound’s species in aquatic ecosystems?

Answer:

- Step 1 : Define sampling parameters (e.g., water pH, temperature) based on this compound’s habitat descriptions in Bornean studies .

- Step 2 : Use standardized biomonitoring protocols (e.g., benthic macroinvertebrate sampling per Cairns & Pratt, 1993) to ensure comparability .

- Step 3 : Document all procedures in the Methods section, including equipment specifications and statistical thresholds (e.g., p-value adjustments for small sample sizes). Reference Supporting Information guidelines for depositing raw datasets .

Advanced: How to resolve contradictions in phylogenetic data involving this compound’s species classifications?

Answer:

- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., identifying "principal contradictions" in data lineages) to isolate conflicts, such as discordance between morphological traits and genetic clades .

- Methodological Triangulation : Combine RAD-seq (genomic), geometric morphometrics (phenotypic), and ecological niche modeling to test hypotheses. Use Oxford Levels of Evidence to rank data robustness .

- Discussion : Explicitly address limitations in Chen et al. (2015), such as regional sampling biases, and propose multi-locus phylogenetic analyses to resolve polytomies .

Advanced: How to optimize ecological niche modeling for this compound’s species in understudied habitats?

Answer:

- Data Integration : Merge historical collection records (e.g., type localities from this compound’s studies) with GIS layers for climate, vegetation, and hydrology .

- Model Validation : Use k-fold cross-validation to assess predictive accuracy. Report AUC-ROC scores and parameter sensitivity in Results , with Supplementary Materials hosting code repositories .

- Limitations : Discuss extrapolation risks in unsampled regions (e.g., Southeast Asian urban ponds) and cite Collier & Lill (2008) for spatial heterogeneity mitigation strategies .

Basic: What criteria should guide literature reviews on this compound’s contributions to aquatic entomology?

Answer:

- Inclusion/Exclusion : Prioritize peer-reviewed studies using this compound’s taxonomic keys or referencing type specimens. Exclude non-systematic surveys lacking voucher deposits.

- Search Strategy : Use Boolean operators (e.g., "this compound AND Micronectidae NOT mass production") in databases like Zoological Record. Update searches with post-2015 RCTs per Chen et al. (2015) .

- Synthesis : Tabulate species descriptions, type localities, and diagnostic traits in Evidence Tables , categorizing studies by Oxford evidence levels .

Advanced: How to address methodological biases in historical data cited by this compound?

Answer:

- Bias Identification : Audit this compound’s original methods (e.g., manual microscopy) for technological limitations (e.g., resolution vs. modern SEM). Use PRISMA guidelines to map bias risks in meta-analyses .

- Mitigation : Re-analyze type specimens using µCT scanning and compare results to this compound’s descriptions. Discuss discrepancies in Discussion sections, citing Dijkstra et al. (2014) on taxonomic revision best practices .

Basic: What statistical approaches are suitable for analyzing this compound’s species abundance data?

Answer:

- Descriptive Stats : Calculate Shannon-Wiener diversity indices for habitats documented by this compound.

- Inferential Tests : Apply PERMANOVA to assess community composition differences across sampling sites. Use R packages like vegan for reproducibility .

- Reporting : Follow Results section guidelines: avoid redundant tables; use inline annotations (e.g., "p < 0.01, adjusted for multiple comparisons") .

Advanced: How to design a cross-disciplinary study integrating this compound’s taxonomic work with conservation biology?

Answer:

- Hypothesis : Test if Micronectidae diversity (per this compound’s classifications) predicts wetland ecosystem health.

- Methods : Pair eDNA metabarcoding (ecology) with IUCN Red List criteria (conservation). Use PEO (Population, Exposure, Outcome) to structure aims .

- Ethics : Address permit requirements for specimen collection in protected areas, referencing Application for Human Subjects frameworks for non-invasive sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.